molecular formula C23H19N3O5S B2618049 Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-02-9

Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2618049
CAS No.: 851947-02-9
M. Wt: 449.48
InChI Key: RNJHFKUBTQRDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused heterocyclic core structure. Its molecular framework includes:

  • A thieno[3,4-d]pyridazine scaffold, which combines a thiophene ring fused with a pyridazine ring.
  • Substituents at key positions:
    • Position 3: A phenyl group.
    • Position 5: A 4-methoxybenzamido (-NHCOC₆H₄-OCH₃) group.
    • Position 1: An ethyl carboxylate ester (-COOEt).

Its synthesis typically involves microwave-assisted cyclization reactions, as outlined in .

Properties

IUPAC Name

ethyl 5-[(4-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-3-31-23(29)19-17-13-32-21(24-20(27)14-9-11-16(30-2)12-10-14)18(17)22(28)26(25-19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJHFKUBTQRDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This reaction forms an ethoxymethyleneamino intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Key Thienopyridazine Derivatives and Their Properties

Compound Name & Substituents Biological Activity Key Findings Reference
Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-... (Target Compound) A₁AR allosteric modulation, tau aggregation inhibition Exhibits dual antagonism and allosteric modulation at A₁AR .
Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-... (Compound 8) A₁AR allosteric modulation Higher allosteric efficacy but lower antagonism than target compound .
Ethyl 5-amino-3-(4-hydroxyphenyl)-4-oxo-... (Compound 13d) A₁AR antagonism Reduced potency due to polar hydroxyl group .
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-... (Compound 66) Tau aggregation inhibition Enhanced lipophilicity improves blood-brain barrier penetration .
Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-... (Compound 68) Tau aggregation inhibition Bromine substitution increases steric hindrance, reducing activity .

Key Observations:

Substituent Effects on A₁AR Activity :

  • The 4-methoxybenzamido group in the target compound enhances allosteric modulation by stabilizing ternary complexes (receptor-agonist-G protein) .
  • Bulky groups (e.g., 4-tert-butylphenyl in Compound 8) improve allosteric efficacy but reduce antagonistic potency .
  • Polar groups (e.g., 4-hydroxyphenyl in Compound 13d) diminish activity due to reduced membrane permeability .

Tau Aggregation Inhibition :

  • Halogenated derivatives (e.g., Compound 66 with Cl, Compound 68 with Br) show enhanced activity in tau aggregation assays, likely due to increased lipophilicity and binding affinity .

Synthetic Accessibility: Microwave-assisted synthesis () achieves higher yields (80%) for amino-substituted derivatives compared to traditional methods .

Biological Activity

Ethyl 5-(4-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula: C19H19N3O4S
  • Molecular Weight: 373.44 g/mol
  • IUPAC Name: this compound

Structure

The compound features a thieno[3,4-d]pyridazine core with a methoxybenzamido substituent, which is critical for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that thienopyridazine derivatives exhibit significant antimicrobial activity. This compound has shown efficacy against various strains of bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has been explored in several cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest: The compound has been found to induce G2/M phase arrest in cancer cell lines.
  • Apoptosis Induction: It activates caspase pathways leading to programmed cell death.
  • Inhibition of Tumor Growth: In animal models, administration of the compound significantly reduced tumor size compared to control groups.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cells (MCF-7) revealed:

Treatment Cell Viability (%) Apoptosis Rate (%)
Control1005
Compound (10 µM)6030
Compound (20 µM)4060

These findings suggest that increased concentrations lead to enhanced anticancer effects.

The proposed mechanism of action involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Interaction: It interacts with cellular receptors that modulate signaling pathways related to growth and apoptosis.

The interactions are likely mediated through hydrogen bonding and hydrophobic interactions due to the structural features of the compound.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis of fused heterocyclic systems like this compound typically involves multi-step reactions. Key steps include:

  • Amide coupling : Introducing the 4-methoxybenzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to a precursor amine intermediate.
  • Heterocycle formation : Cyclization under reflux conditions using ethanol or toluene as solvents, often catalyzed by acids (e.g., acetic acid) .
  • Pd-catalyzed cross-coupling : For introducing aryl groups (e.g., phenyl), Suzuki-Miyaura reactions with aryl boronic acids and Pd(PPh₃)₄ catalysts are effective .
  • Purification : Flash chromatography (silica gel, EtOAc/cyclohexane) or recrystallization (ethyl acetate) yields pure crystals suitable for X-ray studies .

Q. How can the solubility and stability of this compound be experimentally determined?

  • Solubility : Use UV-Vis spectrophotometry in solvents like DMSO, ethanol, or water. Prepare saturated solutions, filter, and measure absorbance at λmax to calculate concentration via Beer-Lambert law.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (25–60°C), and light exposure. Monitor changes via HPLC or NMR .

Q. What spectroscopic techniques are critical for structural elucidation?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the thienopyridazine core (e.g., δ 6.8–8.2 ppm for aromatic protons) and ester groups (δ 1.2–4.4 ppm for ethyl CH₂/CH₃) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate 3D structure .

Advanced Research Questions

Q. How can contradictions between predicted and experimental physicochemical data be resolved?

  • Density/Boiling Point : Predicted values (e.g., 1.46 g/cm³ density ) may deviate from experimental data due to crystal packing effects. Use pycnometry for density and differential scanning calorimetry (DSC) for thermal stability.
  • Reactivity : Computational models (DFT, molecular dynamics) can predict electronic properties (e.g., HOMO/LUMO energies) to explain discrepancies in reaction outcomes .

Q. What strategies optimize cyclization steps in synthesizing the thieno[3,4-d]pyridazine core?

  • Acid catalysis : Use acetic acid in ethanol to promote intramolecular cyclization via protonation of carbonyl oxygen, enhancing electrophilicity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >80% .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, facilitating ring closure .

Q. How can computational modeling predict the compound’s bioactivity or reactivity?

  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases) based on the methoxybenzamido group’s hydrogen-bonding potential.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .

Methodological Challenges and Solutions

Addressing low yields in Pd-catalyzed coupling reactions

  • Catalyst loading : Reduce Pd(PPh₃)₄ to 2 mol% to minimize cost without compromising efficiency .
  • Oxygen-free conditions : Degas solvents with N₂ to prevent catalyst deactivation.

Resolving ambiguous NMR signals in complex heterocycles

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons and assign quaternary carbons .
  • Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to trace nitrogen environments in the pyridazine ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.